3-bromo-5-(1H-pyrrol-1-yl)pyridine
Description
3-Bromo-5-(1H-pyrrol-1-yl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 1H-pyrrole substituent at the 5-position. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility.
Properties
IUPAC Name |
3-bromo-5-pyrrol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGRYMOLPRDYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(1H-pyrrol-1-yl)pyridine typically involves the bromination of 5-(1H-pyrrol-1-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane at room temperature . The reaction proceeds smoothly, yielding the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure maximum yield and purity, as well as implementing safety measures to handle large quantities of brominating agents.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(1H-pyrrol-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced, leading to different derivatives with varied biological activities.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used in the presence of a base like potassium phosphate in a solvent such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
3-bromo-5-(1H-pyrrol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: This compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of 3-bromo-5-(1H-pyrrol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrrole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
3-Bromo-5-(2,5-Difluorophenyl)pyridine
This compound replaces the pyrrole group with a 2,5-difluorophenyl substituent. Computational and experimental studies reveal that the electron-withdrawing fluorine atoms enhance the pyridine ring’s electron deficiency, increasing its reactivity in nucleophilic aromatic substitution. Single-crystal XRD analysis shows planar geometry with intermolecular halogen bonding involving bromine, which stabilizes the crystal lattice. Biological assays indicate moderate antimicrobial activity, suggesting that fluorinated aryl groups may improve bioavailability compared to heterocyclic substituents .
5-Bromo-3-(Pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b)
A pyrrolopyridine analog with a pyridinyl-ethynyl group at the 3-position. The ethynyl linker extends conjugation, as evidenced by a downfield shift in the aromatic proton signal (δ 8.81 ppm, s) in $^1$H NMR. This structural feature enhances nonlinear optical (NLO) properties, making it suitable for optoelectronic applications. The synthesis yield (75%) is higher than analogs with bulkier substituents, highlighting the efficiency of Sonogashira coupling for introducing alkynyl groups .
3-Bromo-5-Chloro-1H-pyrrolo[2,3-b]pyridine
Chlorine’s electronegativity increases the compound’s polarity, improving solubility in polar solvents. This derivative is a key intermediate in synthesizing mGluR5 modulators and electroluminescent materials, demonstrating the trade-off between structural simplicity and functional versatility .
Electronic and Spectral Comparisons
| Compound | Key $^1$H NMR Shifts (δ, ppm) | Electronic Effects |
|---|---|---|
| 3-Bromo-5-(1H-pyrrol-1-yl)pyridine | N/A (Data not provided) | Pyrrole donates electrons, reducing pyridine ring electron deficiency. |
| 5-Bromo-3-(3-Methoxyphenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20c) | δ 7.33 (t, PhH), 3.81 (s, OCH$_3$) | Methoxy group enhances electron density, red-shifting UV-Vis absorption. |
| 3-Bromo-5-Phenylisothiazolo[4,3-b]pyridine (13a) | δ 8.11–8.22 (m, arom H) | Isothiazolo ring introduces sulfur-based conjugation, altering redox properties. |
The pyrrole substituent in the target compound likely reduces the pyridine ring’s electron deficiency compared to halogenated or fluorinated analogs, impacting reactivity in cross-coupling reactions. Ethynyl-linked substituents (e.g., in 20b–20d) extend conjugation, as seen in their distinct NMR and UV-Vis profiles .
Pharmaceutical Intermediates
- 3-Bromo-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A boronic ester analog used to synthesize cholinergic drugs for gastrointestinal disorders.
- 3-Bromo-5-Chloro-1H-pyrrolo[2,3-b]pyridine : Serves as a precursor for mGluR5 modulators, emphasizing the importance of halogen positioning in receptor binding .
Biological Activity
3-Bromo-5-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₇H₆BrN₂
- Molecular Weight : 197.04 g/mol
- CAS Number : 1215911-30-0
The structure features a pyridine ring substituted with a bromine atom and a pyrrole moiety, which significantly influences its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity, allowing for better membrane penetration.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways.
- Receptor Binding : It may act as a ligand for specific receptors, altering cellular signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : Studies have demonstrated its efficacy against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Effects : The compound has shown activity against certain bacterial strains, indicating possible applications in treating infections.
- Neuroprotective Effects : Preliminary studies suggest it may have protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Neuroprotective | Reduced apoptosis in neuronal cells |
Case Study: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound could be developed into a therapeutic agent for cancer treatment .
Case Study: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound reduced markers of oxidative stress and apoptosis in neuronal cells, highlighting its potential for therapeutic use in neurodegenerative disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
